D-Phe-CRF-(12-41)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

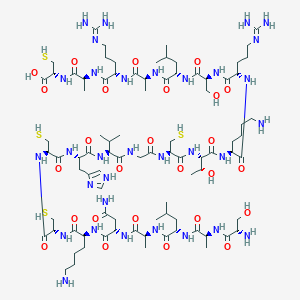

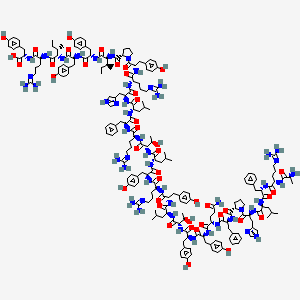

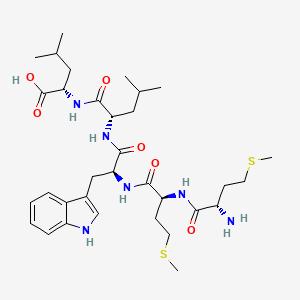

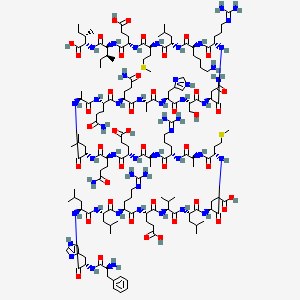

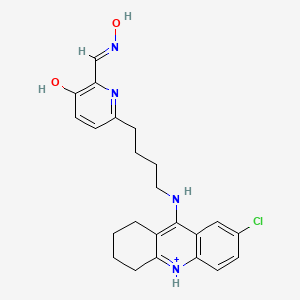

D-Phe-CRF-(12-41) is a synthetic peptide that acts as an antagonist of corticotropin-releasing factor (CRF) receptors. It is widely used in scientific research to study the role of CRF in stress-related behaviors and physiological responses. The compound is particularly valuable for its ability to inhibit both CRF receptor type 1 (CRF1) and CRF receptor type 2 (CRF2), making it a versatile tool for investigating the CRF signaling pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of D-Phe-CRF-(12-41) involves solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process begins with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each amino acid is coupled to the growing peptide chain using reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the peptide chain is fully assembled, it is cleaved from the resin and deprotected to yield the final product .

Industrial Production Methods: While the industrial production of D-Phe-CRF-(12-41) is not extensively documented, it is likely that large-scale synthesis follows similar principles as laboratory-scale SPPS, with optimizations for efficiency and yield. Automation and high-throughput techniques may be employed to produce the compound in larger quantities.

Chemical Reactions Analysis

Types of Reactions: D-Phe-CRF-(12-41) primarily undergoes peptide bond formation and cleavage reactions during its synthesis. It is relatively stable under physiological conditions and does not readily undergo oxidation, reduction, or substitution reactions.

Common Reagents and Conditions:

Coupling Reagents: N,N’-diisopropylcarbodiimide (DIC), hydroxybenzotriazole (HOBt)

Cleavage Reagents: Trifluoroacetic acid (TFA) for removing the peptide from the resin

Deprotection Reagents: Various acids and bases to remove protecting groups from amino acids

Major Products: The major product of the synthesis is the fully assembled and deprotected peptide, D-Phe-CRF-(12-41). Side products may include truncated peptides or peptides with incomplete deprotection, which are typically removed through purification techniques such as high-performance liquid chromatography (HPLC).

Scientific Research Applications

D-Phe-CRF-(12-41) is extensively used in scientific research to study the role of CRF in various physiological and behavioral processes. Some key applications include:

Neuroscience: Investigating the role of CRF in stress, anxiety, and depression by blocking CRF receptors in animal models.

Endocrinology: Studying the regulation of the hypothalamic-pituitary-adrenal (HPA) axis and its response to stress.

Pharmacology: Evaluating the potential therapeutic effects of CRF receptor antagonists in treating stress-related disorders.

Behavioral Studies: Examining the effects of CRF on behaviors such as alcohol and nicotine addiction.

Mechanism of Action

D-Phe-CRF-(12-41) exerts its effects by binding to and inhibiting CRF receptors, specifically CRF1 and CRF2. By blocking these receptors, the compound prevents CRF from activating its signaling pathways, thereby reducing the physiological and behavioral responses to stress. The inhibition of CRF receptors in the central nervous system can lead to decreased anxiety-like behaviors and reduced stress-induced relapse in addiction models .

Comparison with Similar Compounds

D-Phe-CRF-(12-41) is unique in its ability to inhibit both CRF1 and CRF2 receptors, making it a valuable tool for comprehensive studies of the CRF system. Similar compounds include:

Antalarmin: A selective CRF1 receptor antagonist used to study the specific role of CRF1 in stress responses.

Urocortin 1, 2, and 3: Endogenous peptides that bind to CRF receptors and have distinct roles in stress and social behaviors.

Each of these compounds has unique properties and applications, but D-Phe-CRF-(12-41) remains a versatile and widely used tool in CRF research.

Properties

Molecular Formula |

C156H260N48O44S2 |

|---|---|

Molecular Weight |

3576.2 g/mol |

IUPAC Name |

(2S,3S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-4-methylsulfanylbutanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]amino]propanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoic acid |

InChI |

InChI=1S/C156H260N48O44S2/c1-23-81(15)122(152(246)204-123(153(247)248)82(16)24-2)203-141(235)101(45-52-120(216)217)189-139(233)103(54-60-250-22)192-144(238)105(62-76(5)6)196-134(228)91(35-28-29-55-157)183-132(226)93(37-31-57-172-155(165)166)185-149(243)111(69-116(162)209)199-150(244)112(72-205)201-148(242)109(67-88-70-169-73-174-88)193-127(221)86(20)177-130(224)95(39-46-113(159)206)186-135(229)96(40-47-114(160)207)181-126(220)85(19)179-142(236)104(61-75(3)4)195-138(232)97(41-48-115(161)208)187-136(230)98(42-49-117(210)211)182-125(219)84(18)176-129(223)92(36-30-56-171-154(163)164)180-124(218)83(17)178-131(225)102(53-59-249-21)191-137(231)99(43-50-118(212)213)190-145(239)108(65-79(11)12)200-151(245)121(80(13)14)202-140(234)100(44-51-119(214)215)188-133(227)94(38-32-58-173-156(167)168)184-143(237)106(63-77(7)8)197-146(240)107(64-78(9)10)198-147(241)110(68-89-71-170-74-175-89)194-128(222)90(158)66-87-33-26-25-27-34-87/h25-27,33-34,70-71,73-86,90-112,121-123,205H,23-24,28-32,35-69,72,157-158H2,1-22H3,(H2,159,206)(H2,160,207)(H2,161,208)(H2,162,209)(H,169,174)(H,170,175)(H,176,223)(H,177,224)(H,178,225)(H,179,236)(H,180,218)(H,181,220)(H,182,219)(H,183,226)(H,184,237)(H,185,243)(H,186,229)(H,187,230)(H,188,227)(H,189,233)(H,190,239)(H,191,231)(H,192,238)(H,193,221)(H,194,222)(H,195,232)(H,196,228)(H,197,240)(H,198,241)(H,199,244)(H,200,245)(H,201,242)(H,202,234)(H,203,235)(H,204,246)(H,210,211)(H,212,213)(H,214,215)(H,216,217)(H,247,248)(H4,163,164,171)(H4,165,166,172)(H4,167,168,173)/t81-,82-,83-,84-,85-,86-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,121-,122-,123-/m0/s1 |

InChI Key |

ROYJPMVPEBZLCY-FEYNDHCKSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC1=CNC=N1)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](C)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CNC=N2)NC(=O)[C@H](CC3=CC=CC=C3)N |

Canonical SMILES |

CCC(C)C(C(=O)NC(C(C)CC)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)C(CC1=CNC=N1)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)NC(=O)C(CCSC)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC2=CNC=N2)NC(=O)C(CC3=CC=CC=C3)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-phenoxyphenoxy)-6-[(1S,4S)-5-prop-2-enoyl-2,5-diazabicyclo[2.2.1]heptan-2-yl]pyridine-3-carboxamide](/img/structure/B10788832.png)

![2-[[1-[carboxymethyl-(4-methoxyphenyl)sulfonylamino]isoquinolin-4-yl]-(4-methoxyphenyl)sulfonylamino]acetic acid](/img/structure/B10788847.png)

![3-[N-[4-[(dimethylamino)methyl]phenyl]-C-phenylcarbonimidoyl]-N-ethyl-2-hydroxy-1H-indole-6-carboxamide](/img/structure/B10788852.png)

![[4-(4-methoxyphenyl)-2-(N-phenylanilino)-1,3-thiazol-5-yl]-phenylmethanone](/img/structure/B10788855.png)

![4-[[4-Oxo-2-thioxo-3-[3-(trifluoromethyl)benzyl]thiazolidin-5-ylidene]methyl]benzoicAcid](/img/structure/B10788862.png)

![4-hydroxy-3-[(1S,6S)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]-6-pentyl-5-(pentylamino)cyclohexa-3,5-diene-1,2-dione](/img/structure/B10788884.png)

![(2S)-1-[(2S)-2-[[2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-4-carboxybutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B10788899.png)

![(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[[(3S,5R,8R,9R,10R,12R,14R,17S)-12-hydroxy-4,4,8,10,14-pentamethyl-17-(6-methylhepta-2,5-dien-2-yl)-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B10788907.png)